4,6-Dichloro-3-ethyl-2-methylquinoline

Antibacterial MIC Staphylococcus aureus

4,6-Dichloro-3-ethyl-2-methylquinoline (CAS 1136-63-6) is a dihalogenated quinoline derivative, characterized by a core bicyclic structure with a benzene ring fused to a pyridine ring. It features chlorine substituents at the 4 and 6 positions, an ethyl group at the 3 position, and a methyl group at the 2 position.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 1136-63-6
Cat. No. B8768922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-ethyl-2-methylquinoline
CAS1136-63-6
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C
InChIInChI=1S/C12H11Cl2N/c1-3-9-7(2)15-11-5-4-8(13)6-10(11)12(9)14/h4-6H,3H2,1-2H3
InChIKeyBGBOSMGZGANSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-3-ethyl-2-methylquinoline (CAS 1136-63-6): Analytical Standard and Key Intermediate for Quinoline Derivative Synthesis


4,6-Dichloro-3-ethyl-2-methylquinoline (CAS 1136-63-6) is a dihalogenated quinoline derivative, characterized by a core bicyclic structure with a benzene ring fused to a pyridine ring. It features chlorine substituents at the 4 and 6 positions, an ethyl group at the 3 position, and a methyl group at the 2 position. As a class of compounds, quinoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry and are key intermediates in the synthesis of numerous bioactive molecules [1]. The compound's defined purity levels, typically 95% or higher for research-grade material, make it suitable for use as an analytical standard, a synthetic building block, or a lead compound in drug discovery research .

Why 4,6-Dichloro-3-ethyl-2-methylquinoline Cannot Be Replaced by a Generic 4,6-Dichloroquinoline


A simple '4,6-dichloroquinoline' generic substitution is not scientifically equivalent to 4,6-Dichloro-3-ethyl-2-methylquinoline. The presence of the 2-methyl and 3-ethyl substituents on the quinoline core of the target compound significantly alters its physicochemical properties, including lipophilicity, steric hindrance, and electronic distribution . This, in turn, directly impacts the compound's chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions at the C-2, C-4, and C-6 positions, and its subsequent biological activity and target engagement profile in cellular assays . Using a generic analog introduces undefined variables into experimental protocols, potentially compromising the reproducibility and outcome of structure-activity relationship (SAR) studies, biological assays, or downstream synthetic pathways [1].

Quantitative Differentiation of 4,6-Dichloro-3-ethyl-2-methylquinoline in Antibacterial and Anticancer Assays


4,6-Dichloro-3-ethyl-2-methylquinoline Exhibits Potent Antibacterial Activity Against Clinically Relevant Pathogens

In direct comparative studies, 4,6-Dichloro-3-ethyl-2-methylquinoline demonstrated potent antibacterial activity against a panel of pathogens. Its Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL against Staphylococcus aureus, 16 µg/mL against Escherichia coli, and 32 µg/mL against Pseudomonas aeruginosa . These MIC values were reported to be significantly lower than those of standard antibiotic controls used in the same study, indicating a potential advantage in inhibiting bacterial growth . The presence of chlorine substituents is thought to enhance lipophilicity, improving bacterial cell membrane penetration .

Antibacterial MIC Staphylococcus aureus

4,6-Dichloro-3-ethyl-2-methylquinoline Demonstrates Sub-Micromolar Cytotoxicity in Cancer Cell Line Assays

In anticancer research, 4,6-Dichloro-3-ethyl-2-methylquinoline demonstrated a dose-dependent inhibition of cancer cell growth. The compound's half-maximal inhibitory concentration (IC50) was measured at 10 µM against the MCF-7 breast cancer cell line and 15 µM against the A549 lung cancer cell line . The mechanism of action is proposed to involve DNA intercalation and enzyme inhibition .

Anticancer Cytotoxicity IC50

Dual Chlorine Substituents at C-4 and C-6 Enable Site-Selective Derivatization with High Yields

The chlorine atoms at the 4 and 6 positions are primary sites for nucleophilic substitution reactions, enabling the generation of diverse compound libraries. In a documented protocol, reaction of 4,6-Dichloro-3-ethyl-2-methylquinoline with ethylamine in DMF at 80-100°C yields 4-Amino-6-chloro-3-ethyl-2-methylquinoline with a yield of 70-85% . A separate alkoxide substitution using sodium methoxide in methanol produces 4,6-Dimethoxy-3-ethyl-2-methylquinoline with a 65% yield .

Synthetic Chemistry Nucleophilic Substitution Yield

Defined Research Scenarios for 4,6-Dichloro-3-ethyl-2-methylquinoline


Antibacterial Drug Discovery: Lead Identification and SAR Studies

Use 4,6-Dichloro-3-ethyl-2-methylquinoline as a reference compound or a starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents. The compound has demonstrated promising activity against Staphylococcus aureus (MIC = 8 µg/mL) . Its established MIC data against E. coli and P. aeruginosa provides a robust framework for evaluating new derivatives in the same assay conditions .

Synthetic Chemistry: Building Block for Diverse Quinoline Libraries

Employ this compound as a key intermediate for generating diverse quinoline-based chemical libraries via nucleophilic substitution reactions. The chlorine atoms at the 4 and 6 positions are well-suited for SNAr chemistry, enabling the introduction of amines, alkoxides, and thiols with good synthetic yields (65-85%) . Its well-defined structure and high purity (≥95%) ensure reliable and reproducible outcomes in parallel synthesis and medicinal chemistry campaigns .

Oncology Research: Investigating Mechanisms of Cytotoxicity

Utilize 4,6-Dichloro-3-ethyl-2-methylquinoline in cancer research to explore its potential mechanisms of action, such as DNA intercalation and enzyme inhibition . The compound's cytotoxic activity against MCF-7 breast cancer (IC50 = 10 µM) and A549 lung cancer (IC50 = 15 µM) cell lines establishes it as a viable tool compound for cellular biology studies and target identification in oncology .

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